molecular formula C5H6F2O4 B1342372 2,2-Difluoropentanedioic Acid CAS No. 380-86-9

2,2-Difluoropentanedioic Acid

Cat. No. B1342372
CAS RN: 380-86-9
M. Wt: 168.1 g/mol
InChI Key: PIVAHSCRTJPWJU-UHFFFAOYSA-N
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Description

2,2-Difluoropentanedioic acid is a chemical compound with the CAS Number: 380-86-9. It has a molecular weight of 168.1 and its IUPAC name is 2,2-difluoropentanedioic acid . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Difluoropentanedioic acid is 1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) . This indicates the molecular structure of the compound.

Scientific Research Applications

Environmental Degradation and Bioremediation

Polyfluoroalkyl chemicals, including those similar in structure to 2,2-Difluoropentanedioic Acid, undergo microbial degradation that results in perfluoroalkyl acids (PFAAs), indicating the environmental persistence and potential toxic effects of these compounds. Studies highlight the importance of understanding microbial degradation pathways to assess the environmental fate and effects of fluorochemicals and their precursors (Liu & Avendaño, 2013).

Industrial and Biotechnological Applications

The review on downstream processing of biologically produced chemicals, including diols from fermentation broths, underscores the significant cost associated with separation and purification processes. This emphasizes the need for efficient recovery methods, potentially applicable for compounds like 2,2-Difluoropentanedioic Acid, to enhance commercial viability and reduce environmental impacts (Xiu & Zeng, 2008).

Phase Behavior and Application Potentials

Research on ionic liquids and their interactions with various solutes, including diols, offers insights into developing novel solvent systems with adjustable properties. These findings could be relevant for enhancing the solubility and processing of compounds like 2,2-Difluoropentanedioic Acid, offering potential applications in separation technologies and environmental remediation (Visak et al., 2014).

Novel Organic Synthesis Applications

The use of trifluoromethanesulfonic acid in organic synthesis, including electrophilic aromatic substitution and formation of new organic compounds, provides a framework for utilizing highly reactive fluorochemicals in synthetic chemistry. This underscores the potential for 2,2-Difluoropentanedioic Acid to serve as a precursor or reagent in the synthesis of novel organic materials with enhanced properties (Kazakova & Vasilyev, 2017).

Developmental Toxicity and Environmental Concerns

Perfluoroalkyl acids, akin to compounds related to 2,2-Difluoropentanedioic Acid, exhibit developmental toxicity, raising concerns over their environmental presence and impact on human health. The need for comprehensive risk assessments and regulatory actions to manage these compounds' use and disposal is highlighted, indicating the broader environmental implications of fluorochemicals (Lau et al., 2004).

Safety and Hazards

The safety information for 2,2-Difluoropentanedioic acid includes several hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,2-difluoropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVAHSCRTJPWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607392
Record name 2,2-Difluoropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropentanedioic Acid

CAS RN

380-86-9
Record name 2,2-Difluoropentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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